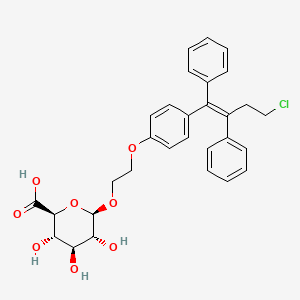
Octakis-(6-bromo-6-deoxy)-Gamma-cyclodextrin-d24
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Octakis-(6-bromo-6-deoxy)-Gamma-cyclodextrin-d24 is a perbrominated gamma-cyclodextrin derivative. This compound is characterized by the substitution of hydrogen atoms with bromine atoms at the primary side of the gamma-cyclodextrin molecule. It is commonly used as an intermediate in the modification of cyclodextrins and has various applications in scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Octakis-(6-bromo-6-deoxy)-Gamma-cyclodextrin-d24 involves the bromination of gamma-cyclodextrin. The reaction typically occurs in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions. The reaction is carried out in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at a specific temperature to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The compound is produced in cleanroom environments to prevent contamination and is subjected to rigorous testing to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
Octakis-(6-bromo-6-deoxy)-Gamma-cyclodextrin-d24 undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups, making it a versatile intermediate for further chemical modifications.
Reduction Reactions: The bromine atoms can be reduced to hydrogen atoms under specific conditions.
Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like DMF or DMSO.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized cyclodextrins, while reduction reactions will result in the removal of bromine atoms .
Scientific Research Applications
Octakis-(6-bromo-6-deoxy)-Gamma-cyclodextrin-d24 has numerous applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex cyclodextrin derivatives.
Biology: The compound is employed in the study of molecular interactions and as a host molecule in supramolecular chemistry.
Medicine: It serves as a building block for drug delivery systems, particularly in the development of inclusion complexes that enhance the solubility and stability of pharmaceutical compounds.
Industry: The compound is used in the production of advanced materials and as a catalyst in various chemical processes
Mechanism of Action
The mechanism of action of Octakis-(6-bromo-6-deoxy)-Gamma-cyclodextrin-d24 involves its ability to form inclusion complexes with various guest molecules. The bromine atoms enhance the hydrophobic interactions within the cyclodextrin cavity, allowing it to encapsulate a wide range of molecules. This property is particularly useful in drug delivery, where the compound can improve the solubility and bioavailability of hydrophobic drugs .
Comparison with Similar Compounds
Similar Compounds
Heptakis-(6-bromo-6-deoxy)-Beta-cyclodextrin: Similar in structure but with seven glucose units instead of eight.
Octakis-(6-chloro-6-deoxy)-Gamma-cyclodextrin: Similar but with chlorine atoms instead of bromine.
Octakis-(6-iodo-6-deoxy)-Gamma-cyclodextrin: Similar but with iodine atoms instead of bromine.
Uniqueness
Octakis-(6-bromo-6-deoxy)-Gamma-cyclodextrin-d24 is unique due to its high degree of bromination, which enhances its ability to form stable inclusion complexes. This makes it particularly valuable in applications requiring strong hydrophobic interactions and high stability .
Properties
Molecular Formula |
C48H72Br8O32 |
|---|---|
Molecular Weight |
1824.4 g/mol |
IUPAC Name |
(1S,5S,6S,8S,10S,11S,13S,15S,16S,18S,20S,21S,23S,25S,26S,28S,30S,31S,33S,35S,36S,38S,40S,41R,42R,43R,44R,46S,47R,48S,49R,50S,51R,52S,54R,55R,56R)-5,10,15,20,25,30,35,40-octakis[bromo(dideuterio)methyl]-42,44,46,48,50,52,54,56-octadeuterio-2,4,7,9,12,14,17,19,22,24,27,29,32,34,37,39-hexadecaoxanonacyclo[36.2.2.23,6.28,11.213,16.218,21.223,26.228,31.233,36]hexapentacontane-41,42,43,44,45,46,47,48,49,50,51,52,53,54,55,56-hexadecol |
InChI |
InChI=1S/C48H72Br8O32/c49-1-9-33-17(57)25(65)41(73-9)82-34-10(2-50)75-43(27(67)19(34)59)84-36-12(4-52)77-45(29(69)21(36)61)86-38-14(6-54)79-47(31(71)23(38)63)88-40-16(8-56)80-48(32(72)24(40)64)87-39-15(7-55)78-46(30(70)22(39)62)85-37-13(5-53)76-44(28(68)20(37)60)83-35-11(3-51)74-42(81-33)26(66)18(35)58/h9-48,57-72H,1-8H2/t9-,10-,11-,12-,13-,14-,15-,16-,17-,18-,19-,20?,21?,22-,23-,24-,25-,26-,27-,28-,29+,30+,31+,32+,33-,34-,35-,36-,37-,38-,39-,40-,41-,42?,43-,44-,45-,46-,47-,48-/m1/s1/i1D2,2D2,3D2,4D2,5D2,6D2,7D2,8D2,25D,26D,27D,28D,29D,30D,31D,32D |
InChI Key |
ONWAJCGYJSVQSX-KDVWRFPUSA-N |
Isomeric SMILES |
[2H][C@@]1([C@H]([C@H]2[C@H](O[C@@H]1O[C@H]3[C@@H]([C@]([C@@H](O[C@@H]4[C@H](O[C@@H]([C@](C4O)([2H])O)O[C@H]5[C@@H]([C@@](C(O[C@H]6[C@@H]([C@@]([C@@H](O[C@H]7[C@@H]([C@@]([C@@H](O[C@@H]8[C@H](O[C@@H]([C@@](C8O)([2H])O)O[C@H]9[C@@H]([C@]([C@@H](O2)O[C@@H]9C([2H])([2H])Br)([2H])O)O)C([2H])([2H])Br)O[C@@H]7C([2H])([2H])Br)([2H])O)O)O[C@@H]6C([2H])([2H])Br)([2H])O)O)O[C@@H]5C([2H])([2H])Br)([2H])O)O)C([2H])([2H])Br)O[C@@H]3C([2H])([2H])Br)([2H])O)O)C([2H])([2H])Br)O)O |
Canonical SMILES |
C(C1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(C(C8O)O)OC9C(OC(O2)C(C9O)O)CBr)CBr)CBr)CBr)CBr)CBr)CBr)O)O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(E)-Ethyl 4-(8-chloro-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-11(6H)-ylidene)-3,4-dihydropyridine-1(2H)-carboxylate](/img/structure/B15352708.png)




![4-[4-(1H-indol-6-yl)-1-methylpyrazolo[3,4-d]pyrimidin-6-yl]morpholine](/img/structure/B15352744.png)


![Bis[3-(trifluoromethyl)phenyl]ethyne](/img/structure/B15352763.png)
![3-[4-(4-Aminobutyl)-phenoxy]propane-1,2-diol](/img/structure/B15352772.png)


